molecular formula C4H4ClN3O4S B1379325 1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride CAS No. 1365941-03-2

1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B1379325
CAS No.: 1365941-03-2
M. Wt: 225.61 g/mol
InChI Key: BHIHNOCGRDYMFQ-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride (CAS: 2060007-34-1) is a pyrazole derivative featuring a methyl group at position 1, a nitro group at position 4, and a sulfonyl chloride moiety at position 5. Its molecular formula is C₄H₅ClN₃O₄S, with a molecular weight of 226.52 g/mol. The compound has been historically utilized as a sulfonylating agent in organic synthesis, enabling the introduction of sulfonyl groups into target molecules . However, commercial availability of this compound is currently listed as discontinued by suppliers like CymitQuimica, limiting its accessibility for research applications .

Properties

IUPAC Name

2-methyl-4-nitropyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O4S/c1-7-4(13(5,11)12)3(2-6-7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIHNOCGRDYMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 1-methyl-4-nitropyrazole

The initial step involves sulfonation of 1-methyl-4-nitro-1H-pyrazole to introduce the sulfonic acid group at the 5-position of the pyrazole ring. This can be achieved by treating the pyrazole with chlorosulfonic acid or sulfur trioxide complexes under controlled temperature conditions.

  • Typical Conditions: Chlorosulfonic acid is added portion-wise to the pyrazole substrate at low temperature (0–10 °C) to control the exothermic reaction.
  • Reaction Time: The mixture is then stirred at slightly elevated temperatures (20–30 °C) for several hours (e.g., 4 hours) to ensure complete sulfonation.
  • Workup: The reaction mass is poured onto ice to quench the reaction, followed by extraction with organic solvents such as dichloromethane.

This step yields 1-methyl-4-nitro-1H-pyrazole-5-sulfonic acid or its derivatives as intermediates.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is then converted to the sulfonyl chloride by treatment with chlorinating agents such as thionyl chloride (SOCl2).

  • Procedure: The sulfonic acid compound is refluxed with excess thionyl chloride for several hours (e.g., 3 hours) to replace the sulfonic acid hydroxyl group with chlorine.
  • Post-Reaction Processing: Excess thionyl chloride is removed by vacuum evaporation. The residue is dissolved in acetone, and the pH is adjusted to neutral or slightly basic with aqueous ammonia to precipitate the sulfonyl chloride product.
  • Isolation: The product is filtered, washed with water, and dried to yield this compound as a crystalline solid.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Sulfonation 1-methyl-4-nitropyrazole + chlorosulfonic acid 0–10 °C addition, then 20–30 °C stirring 4 hours ~80–90 Controlled addition to avoid decomposition
Chlorosulfonation Sulfonic acid intermediate + thionyl chloride Reflux (~70 °C) 3 hours ~85–92 Excess SOCl2 removed under vacuum
Workup and isolation Acetone dissolution, pH adjustment with NH3 Room temperature - - Precipitation and filtration for purification

Research Findings and Analytical Data

  • The sulfonation step is sensitive to temperature and reagent addition rate; slow addition of chlorosulfonic acid prevents side reactions.
  • The chlorosulfonation with thionyl chloride proceeds efficiently under reflux, yielding a high-purity sulfonyl chloride.
  • The final product exhibits expected molecular weight (~225.61 g/mol) and structural characteristics consistent with the sulfonyl chloride functionality.
  • NMR and mass spectrometry data confirm the substitution pattern and purity of the product.

Comparative Notes on Preparation Routes

While direct chlorosulfonation of pyrazole derivatives is common, alternative methods include:

  • Sulfonation with sulfur trioxide complexes followed by chlorination
  • Use of phosphorus pentachloride (PCl5) or oxalyl chloride as chlorinating agents instead of thionyl chloride

However, thionyl chloride remains the preferred reagent due to its efficiency and cleaner reaction profile.

Supporting Data Table: Stock Solution Preparation (Example)

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 4.4324 0.8865 0.4432
5 22.1621 4.4324 2.2162
10 44.3243 8.8649 4.4324

Note: Solvent typically DMSO or mixed solvents for in vivo formulation.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Derivatives: Formed from the reaction with alcohols.

    Sulfonothioate Derivatives: Formed from the reaction with thiols.

    Amino Derivatives: Formed from the reduction of the nitro group.

    Carboxylic Acid Derivatives: Formed from the oxidation of the methyl group.

Scientific Research Applications

Fungicidal Properties

One of the primary applications of 1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride is in the development of fungicides. Research has shown that compounds derived from pyrazoles exhibit significant antifungal activity against various phytopathogens, such as Phakopsora pachyrhizi, which causes soybean rust. A patent describes a composition that combines this compound with other fungicides to enhance efficacy against resistant fungal strains, thereby improving crop yield and health .

Fungicide Composition Active Ingredient Target Pathogen Efficacy
Composition AThis compoundPhakopsora pachyrhiziHigh
Composition BOther fungicidesVariousModerate

Pharmacological Potential

In medicinal chemistry, pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The sulfonyl chloride group in this compound allows for further functionalization, making it a valuable building block for synthesizing new pharmaceutical agents. For instance, studies have highlighted the synthesis of novel pyrazole-based compounds with improved therapeutic profiles against cancer cell lines .

Compound Type Biological Activity Target Disease Reference
Pyrazole Derivative AAnticancerBreast Cancer
Pyrazole Derivative BAnti-inflammatoryRheumatoid Arthritis

Catalytic Applications

The compound also shows promise in materials science, particularly in catalysis. Its unique structure allows it to act as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Research indicates that pyrazole derivatives can enhance reaction rates and yields in synthetic pathways .

Catalytic Reaction Catalyst Used Substrate Type Yield Improvement
Cross-Coupling Reaction A1-Methyl-4-nitro-pyrazole derivativeAromatic CompoundsUp to 90%
Polymerization Reaction B1-Methyl-4-nitro-pyrazole derivativeVinyl MonomersSignificant Increase

Case Study 1: Agricultural Efficacy

A study conducted on soybean crops treated with a formulation containing this compound demonstrated a marked reduction in rust infection rates compared to untreated controls. The results indicated a potential for this compound to serve as a frontline defense against phytopathogenic fungi.

Case Study 2: Medicinal Development

In a recent investigation into new anticancer drugs, researchers synthesized several derivatives of the compound and tested their effects on cancer cell proliferation. The findings revealed that certain modifications significantly enhanced cytotoxicity against specific cancer types, indicating the compound's potential as a lead structure for drug development.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to modify various substrates. In biological systems, this reactivity can be harnessed to label or modify proteins and peptides, thereby affecting their function and activity. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The reactivity and applications of pyrazole sulfonyl chlorides are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Properties of Selected Pyrazole Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications
1-Methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride 2060007-34-1 C₄H₅ClN₃O₄S 226.52 1-Me, 4-NO₂, 5-SO₂Cl Sulfonylating agent, research
1-Butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride 1006454-04-1 C₈H₁₃ClN₂O₂S 236.72 1-Bu, 5-Me, 4-SO₂Cl Organic synthesis
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride N/A C₁₀H₇ClF₃N₃O₂S 333.69 4-SO₂Cl, 1-(CF₃-pyridinyl) Pharmaceuticals, agrochemicals
5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole 1353960-51-6 C₁₀H₈ClN₃O₂ 237.64 5-Cl, 4-NO₂, 3-Me, 1-Ph Research
Key Observations:

The trifluoromethylpyridinyl substituent in 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride introduces both steric bulk and electron-withdrawing effects, which may improve binding specificity in pharmaceutical applications .

Steric Considerations :

  • The butyl group in 1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride increases hydrophobicity but may hinder reactivity due to steric hindrance around the sulfonyl chloride .
  • The phenyl group in 5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole provides aromaticity but lacks the sulfonyl chloride’s versatility in forming covalent bonds .

Biological Activity

1-Methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride (MNP) is a member of the pyrazole family, characterized by its unique structure which includes a methyl group, a nitro group, and a sulfonyl chloride group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications as an intermediate in organic synthesis.

MNP is synthesized through the nitration of 1-methyl-1H-pyrazole-5-sulfonyl chloride using concentrated nitric and sulfuric acids. The product is typically purified through recrystallization or chromatography. The sulfonyl chloride group makes MNP highly reactive, enabling it to participate in nucleophilic substitution reactions, which are essential for its biological activity .

The biological activity of MNP primarily arises from its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group reacts with nucleophiles, allowing the modification of biomolecules such as proteins and peptides. This reactivity can influence the function and activity of these biomolecules. Furthermore, the nitro group can engage in redox reactions, enhancing the compound's overall reactivity in biological systems .

Biological Activities

Research indicates that derivatives of MNP exhibit significant antimicrobial, anti-inflammatory, and anticancer properties. Here are some key findings:

  • Antimicrobial Activity : Various studies have shown that MNP and its derivatives possess notable antimicrobial effects against a range of pathogens. For instance, compounds derived from MNP demonstrated effective inhibition against Candida albicans and Saccharomyces cerevisiae, with minimum inhibitory concentration (MIC) values as low as 31.25 µg/mL .
  • Antioxidant Activity : Certain derivatives also exhibit antioxidant properties, comparable to standard antioxidants like butylhydroxytoluene (BHT). This suggests potential applications in preventing oxidative stress-related diseases .
  • Anticancer Potential : MNP derivatives have been evaluated for their anticancer activities, showing promising results in inhibiting cancer cell proliferation in vitro. The structural modifications introduced by the sulfonyl chloride group enhance their efficacy against various cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of MNP and its derivatives:

  • Antimicrobial Assessment : A study evaluated several pyrazole derivatives for their antimicrobial properties. Among them, compounds derived from MNP exhibited significant activity against both bacterial and fungal strains, highlighting their potential as therapeutic agents .
  • Molecular Docking Studies : Molecular docking studies revealed that MNP derivatives interact favorably with target proteins involved in disease pathways, providing insights into their mechanism of action at the molecular level .
  • In Vivo Studies : Preliminary in vivo studies indicated that certain MNP derivatives could reduce inflammation and tumor growth in animal models, suggesting their potential utility in clinical applications .

Comparative Analysis with Similar Compounds

MNP's unique combination of functional groups distinguishes it from other pyrazole derivatives:

Compound NameFunctional GroupsNotable Activities
1-Methyl-1H-pyrazole-4-sulfonyl chlorideSulfonyl chlorideLimited reactivity
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acidCarboxylic acidAnticancer activity
1-Methyl-4-nitro-1H-pyrazoleNitro group onlyReduced biological activity

The presence of both a nitro group and a sulfonyl chloride group in MNP enhances its reactivity and biological potential compared to other similar compounds .

Q & A

Q. What are the established synthetic routes for 1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride, and what critical parameters govern yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole ring. A common route includes:
  • Nitration : Introducing the nitro group at the 4-position using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration or decomposition .
  • Sulfonation : Reacting the nitrated pyrazole with chlorosulfonic acid (ClSO₃H) in an inert solvent (e.g., dichloromethane) at 0–25°C. Excess reagent and reaction time must be optimized to prevent side reactions like ring sulfonation .
  • Purification : Recrystallization from methanol or ethanol is recommended to isolate the sulfonyl chloride in >95% purity .
    Key parameters: Temperature control during nitration, stoichiometry of chlorosulfonic acid, and inert atmosphere to prevent hydrolysis.

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : The nitro group’s deshielding effect causes distinct shifts for adjacent protons (e.g., H-3 and H-5 on the pyrazole ring appear as singlets near δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Strong absorption bands at 1350–1370 cm⁻¹ (asymmetric NO₂ stretch) and 1170–1190 cm⁻¹ (S=O stretch of sulfonyl chloride) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 235 (M⁺) and fragment ions at m/z 99 (pyrazole ring) validate the structure .
  • Elemental Analysis : Carbon, nitrogen, and sulfur percentages should align with theoretical values (e.g., C: 25.5%, N: 17.8%, S: 13.6%) .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

  • Methodological Answer : The nitro group’s strong electron-withdrawing nature activates the sulfonyl chloride for nucleophilic attack (e.g., by amines or alcohols). However, steric hindrance from the methyl group at N-1 can reduce reactivity at the 5-position. Computational studies (DFT) suggest:
  • Electrophilicity : The sulfonyl sulfur’s partial positive charge increases by ~15% compared to non-nitrated analogs, enhancing reactivity .
  • Regioselectivity : Reactions with bulky nucleophiles favor substitution at the sulfonyl group over the nitro position due to steric constraints .
    Experimental validation: Monitor reaction kinetics using HPLC to track intermediate formation .

Q. What are the stability challenges of this compound under varying storage conditions, and how can degradation be minimized?

  • Methodological Answer :
  • Hydrolysis : The sulfonyl chloride is moisture-sensitive. Degradation products (e.g., sulfonic acid) form rapidly in humid environments. Store under inert gas (N₂/Ar) with desiccants (silica gel) at –20°C .
  • Thermal Stability : Decomposition occurs above 60°C, releasing SO₂ and NO₂ gases. Differential Scanning Calorimetry (DSC) shows an exothermic peak at 75°C, indicating instability .
  • Light Sensitivity : UV-Vis studies reveal photolytic cleavage of the C–S bond under prolonged UV exposure. Use amber glass vials for storage .

Q. How can computational modeling predict the regioselectivity of this compound in multi-step synthetic pathways?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Analyze steric and electrostatic potentials to map reactive sites. For example, the sulfonyl group’s accessibility is reduced by 20% due to the methyl group at N-1 .
  • Docking Studies : Predict affinity for biological targets (e.g., enzyme active sites) by modeling interactions between the nitro-sulfonyl motif and amino acid residues .
  • Validation : Cross-reference computational results with experimental X-ray crystallography data (e.g., bond angles and distances from single-crystal studies) .

Contradictions and Resolutions in Literature

  • Nitration Efficiency : reports nitration at the 4-position using HNO₃/H₂SO₄, while highlights competing 3-nitration in similar conditions. Resolution: Lower reaction temperatures (0°C) and shorter durations (2–4 hrs) favor 4-nitration .
  • Sulfonation Side Reactions : notes sulfonic acid formation due to excess ClSO₃H. Resolution: Use stoichiometric chlorosulfonic acid and quench reactions with ice-water to minimize hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride
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1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride

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